GSK575594A

Description

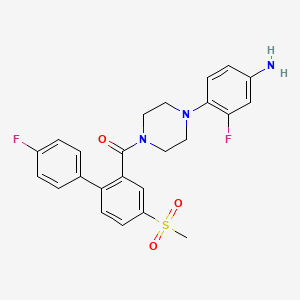

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N3O3S/c1-33(31,32)19-7-8-20(16-2-4-17(25)5-3-16)21(15-19)24(30)29-12-10-28(11-13-29)23-9-6-18(27)14-22(23)26/h2-9,14-15H,10-13,27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPKZHQMEQRNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909418-68-4 | |

| Record name | 909418-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK575594A

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the molecular pathways and cellular effects initiated by the selective GPR55 agonist, GSK575594A.

Introduction

This compound is a synthetic small molecule that has been identified as a selective agonist for the G protein-coupled receptor 55 (GPR55).[1] Initially developed as part of a series of benzoylpiperazines targeting the glycine transporter subtype 1 (GlyT1), this compound demonstrated significant selectivity for GPR55, making it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor.[1] GPR55 activation is implicated in a variety of biological processes, including pain signaling, bone metabolism, and neurogenesis.[1][2] This guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with GPR55 and the subsequent downstream signaling cascades.

Primary Target: GPR55

This compound exerts its effects by binding to and activating GPR55, a class A G protein-coupled receptor.[1] While GPR55 has been associated with cannabinoid signaling due to its activation by certain cannabinoid ligands, it is phylogenetically distinct from the classical cannabinoid receptors, CB1 and CB2.[3] The endogenous ligand for GPR55 is widely considered to be the lysophospholipid, L-α-lysophosphatidylinositol (LPI).[4][5] this compound acts as a surrogate for LPI, initiating a conformational change in the receptor that triggers intracellular signaling.[1] An important species-specific difference has been noted, with benzoylpiperazine agonists like this compound activating human GPR55 but not its rodent ortholog.[1]

Signaling Pathways Activated by this compound

Upon agonist binding, GPR55 couples to several G protein subtypes, primarily Gα13 and Gαq, to initiate a cascade of intracellular events.[4][6][7] The activation of these pathways leads to the modulation of various cellular functions.

1. Gα13/RhoA Signaling Pathway:

A primary signaling axis for GPR55 is the coupling to Gα13, which in turn activates the small GTPase, RhoA.[4][5][6] RhoA is a critical regulator of the actin cytoskeleton and cell motility. The activation of RhoA by GPR55 agonists has been shown to mediate stress fiber formation.[8] This pathway is also linked to the downstream activation of transcription factors.

2. Gαq/Phospholipase C/Calcium Mobilization Pathway:

GPR55 activation is also coupled to Gαq, which stimulates phospholipase C (PLC).[3][6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6][7] This increase in cytosolic Ca2+ is often observed as sustained oscillations and is a key event in the activation of downstream transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[4][5]

3. MAP Kinase (ERK) Pathway Activation:

Activation of GPR55 by agonists can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] The precise upstream mechanism linking GPR55 to ERK activation is still under investigation but may involve components from both the Gα13/RhoA and Gαq/PLC pathways. ERK1/2 activation is a central signaling node that regulates numerous cellular processes, including gene expression, proliferation, and differentiation.[4]

Quantitative Data

The following table summarizes the in vitro activity of this compound at its primary target, GPR55, and its off-target, GlyT1.

| Compound | Target | Assay Type | Potency (pEC50/pIC50) | Selectivity (fold) | Reference |

| This compound | Human GPR55 | Agonist Activity | 6.8 (pEC50) | ~60 | [1] |

| This compound | Human GlyT1 | Inhibition | 5.0 (pIC50) | - | [1] |

Experimental Protocols

The mechanism of action of this compound and other GPR55 agonists has been elucidated through a variety of in vitro experimental techniques.

1. Intracellular Calcium Mobilization Assay:

-

Objective: To measure the increase in intracellular calcium concentration following GPR55 activation.

-

Methodology:

-

HEK-293 cells stably expressing human GPR55 are plated in a 96-well plate.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The baseline fluorescence is measured using a fluorescence plate reader.

-

This compound or other agonists are added to the wells at various concentrations.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium levels, is recorded over time.[4]

-

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value.

2. ERK1/2 Phosphorylation Assay (Western Blot):

-

Objective: To detect the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.

-

Methodology:

-

GPR55-expressing cells are serum-starved to reduce basal ERK phosphorylation.

-

Cells are treated with this compound for a specific time course (e.g., 5, 10, 20, 30 minutes).

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.[4]

-

-

Data Analysis: The ratio of p-ERK to total ERK is quantified to determine the extent of ERK activation.

3. Reporter Gene Assay (e.g., NFAT, CREB, NF-κB):

-

Objective: To measure the activation of specific transcription factors downstream of GPR55 signaling.

-

Methodology:

-

Cells are co-transfected with a GPR55 expression vector and a reporter plasmid. The reporter plasmid contains a promoter with binding sites for the transcription factor of interest (e.g., NFAT) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfected cells are treated with this compound.

-

After an incubation period, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.[4]

-

-

Data Analysis: The increase in reporter gene activity reflects the activation of the specific transcription factor.

Conclusion

This compound is a selective agonist of GPR55 that activates multiple downstream signaling pathways, including the Gα13/RhoA, Gαq/PLC/Ca2+, and ERK/MAPK cascades. Its ability to potently and selectively activate human GPR55 makes it an invaluable tool for dissecting the complex biology of this receptor. The experimental approaches detailed herein provide a robust framework for characterizing the mechanism of action of this compound and other GPR55 modulators, which will be crucial for the development of novel therapeutics targeting this receptor for a range of diseases.

References

- 1. Pharmacology of GPR55 in yeast and identification of GSK494581A as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

GSK575594A: A Technical Guide to an α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

Disclaimer: Publicly available information regarding the specific nicotinic acetylcholine receptor modulator GSK575594A is limited. This document provides a representative technical guide based on the known pharmacology of α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs) and standard preclinical drug development protocols. The data and experimental details presented herein are illustrative and may not reflect the actual properties of this compound.

Introduction

This compound is classified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognitive functions such as learning and memory. As a PAM, this compound is designed to enhance the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism offers the potential for a more nuanced modulation of cholinergic signaling, which is implicated in various neurological and psychiatric disorders. This guide provides an in-depth overview of the typical preclinical characterization of an α7 nAChR PAM like this compound.

Mechanism of Action and Signaling Pathway

Positive allosteric modulators of the α7 nAChR bind to a site on the receptor that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases the probability of channel opening in the presence of an agonist. The primary downstream effect of α7 nAChR activation is an influx of calcium ions (Ca²⁺), which triggers various intracellular signaling cascades.

Quantitative Data Summary

The following tables summarize representative quantitative data for a compound like this compound, derived from typical preclinical in vitro and in vivo assays.

Table 1: In Vitro Pharmacology

| Parameter | Assay Type | Species/Cell Line | Result |

| Binding Affinity (Ki) | Radioligand Binding | Human recombinant α7 nAChR | 50 nM |

| Potentiation (EC50) | Calcium Flux Assay | CHO cells expressing human α7 nAChR | 150 nM (in the presence of 1 µM ACh) |

| Selectivity | Counter-screening Panel | Various human receptors | >100-fold selective over other nAChR subtypes and other CNS targets |

Table 2: Preclinical Pharmacokinetics

| Parameter | Species | Route of Administration | Value |

| Bioavailability (F%) | Rat | Oral | 45% |

| Half-life (t1/2) | Rat | Intravenous | 4.2 hours |

| Peak Plasma Concentration (Cmax) | Rat | Oral (10 mg/kg) | 1.2 µM |

| Time to Peak Concentration (Tmax) | Rat | Oral (10 mg/kg) | 1.5 hours |

| Brain/Plasma Ratio | Rat | Oral | 1.8 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for α7 nAChR

Objective: To determine the binding affinity (Ki) of this compound for the human α7 nAChR.

Materials:

-

Membranes from cells stably expressing the human α7 nAChR.

-

Radioligand: [³H]-Methyllycaconitine ([³H]-MLA).

-

Non-specific binding control: Unlabeled MLA (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound: this compound at various concentrations.

Procedure:

-

Incubate the cell membranes (20-30 µg protein) with various concentrations of this compound and a fixed concentration of [³H]-MLA (e.g., 1 nM) in the assay buffer.

-

For non-specific binding, incubate the membranes with [³H]-MLA in the presence of 1 µM unlabeled MLA.

-

Incubate for 60 minutes at room temperature.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-MLA) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

Objective: To determine the potency (EC₅₀) of this compound in potentiating acetylcholine-induced calcium influx in cells expressing the human α7 nAChR.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human α7 nAChR.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist: Acetylcholine (ACh).

-

Test compound: this compound at various concentrations.

-

Fluorescent plate reader with automated liquid handling.

Procedure:

-

Plate the CHO-α7 cells in 96-well black-walled, clear-bottom plates and culture overnight.

-

Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of this compound to the wells and incubate for a predefined period (e.g., 10 minutes).

-

Measure the baseline fluorescence.

-

Add a fixed, sub-maximal concentration of acetylcholine (e.g., EC₂₀ concentration) to the wells using the plate reader's liquid handling system.

-

Immediately measure the change in fluorescence over time.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulated for oral and intravenous administration.

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

-

Administer a single dose of this compound to each rat (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

-

Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC (Area Under the Curve).

-

Calculate oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Safety Pharmacology

A standard safety pharmacology core battery of tests would be conducted to assess the potential for adverse effects on major physiological systems.

-

Central Nervous System: A functional observational battery (e.g., a modified Irwin test) in rats to assess behavioral and neurological changes.

-

Cardiovascular System: In vivo telemetry in conscious, freely moving animals (e.g., dogs or non-human primates) to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters. An in vitro hERG assay would also be conducted to assess the risk of QT interval prolongation.

-

Respiratory System: Whole-body plethysmography in conscious rats to measure respiratory rate and tidal volume.

Conclusion

This technical guide outlines the typical preclinical characterization of an α7 nAChR positive allosteric modulator such as this compound. The illustrative data and protocols provide a framework for understanding the in vitro and in vivo properties of this class of compounds. The goal of such a preclinical data package is to establish a compound's mechanism of action, potency, selectivity, pharmacokinetic profile, and safety margin, thereby supporting its potential advancement into clinical development for the treatment of cognitive deficits and other neurological disorders.

In-Depth Technical Guide: GPR55 Agonist Activity of GSK575594A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR55, an orphan G protein-coupled receptor, has garnered significant attention as a potential therapeutic target for a range of physiological processes, including pain signaling, inflammation, and bone metabolism. The identification and characterization of selective agonists are crucial for elucidating the pharmacological and therapeutic potential of this receptor. GSK575594A has been identified as a potent and selective agonist of human GPR55. This technical guide provides a comprehensive overview of the GPR55 agonist activity of this compound, including its signaling pathways, quantitative pharmacological data, and detailed experimental protocols for key assays.

GPR55 Signaling Pathways

Activation of GPR55 by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to G proteins of the Gq and G12/13 families. This coupling leads to the activation of downstream effector proteins, including phospholipase C (PLC) and the small GTPase RhoA.

Activation of the Gq/PLC pathway results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The G12/13-mediated activation of RhoA also contributes to the cellular response. A key downstream consequence of GPR55 activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are pivotal in regulating cellular processes like proliferation and differentiation.[1][2][3]

Below is a diagram illustrating the primary signaling cascade initiated by GPR55 activation.

Quantitative Data for this compound

This compound has been characterized as a potent agonist of human GPR55. The available quantitative data are summarized in the table below. It is important to note a discrepancy in the reported potency, which may arise from different experimental conditions or assay formats.

| Parameter | Value | Species | Assay System | Reference |

| pEC50 | 6.8 | Human | Yeast-based assay | [1] |

| pEC50 | 8.2 (EC50 = 6.8 nM) | Human | Not specified | [4] |

| Selectivity | ~60-fold selective for GPR55 over GlyT1 (pIC50 = 5.0) | Human | Not specified | [1] |

| Activity at other receptors | Inactive at cannabinoid CB1 and CB2 receptors | Not specified | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key functional assays used to characterize the agonist activity of compounds like this compound at GPR55.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Seed human embryonic kidney (HEK293) cells stably or transiently expressing human GPR55 into black-walled, clear-bottom 96-well plates at a density that ensures 70-80% confluency on the day of the assay.[2][5]

-

Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, prepared in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the plate in the dark at 37°C for 1 hour.[5]

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Utilize an automated liquid handler or a multi-channel pipette to add the compound solutions to the wells.

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of GPR55 activation.

Experimental Workflow:

Detailed Protocol:

-

Cell Treatment: Plate GPR55-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a predetermined time (a time-course experiment is recommended to determine the optimal stimulation time).[7]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the Bradford or BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[8][9]

-

-

Data Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. The ratio of p-ERK to total ERK is then calculated and plotted against the agonist concentration.[10]

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Experimental Workflow:

Detailed Protocol:

-

Membrane Preparation: Homogenize GPR55-expressing cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.[11]

-

Assay Reaction: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of GDP, and [35S]GTPγS in an assay buffer containing MgCl2. The incubation is typically carried out at 30°C for 60 minutes.[11][12][13]

-

Filtration: Terminate the binding reaction by rapid filtration through a filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[11][13]

-

Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding is then plotted against the agonist concentration to determine EC50 and Emax.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated GPR55 receptor and β-arrestin, a key protein in receptor desensitization and signaling.

Experimental Workflow:

Detailed Protocol:

-

Cell Lines: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® system from DiscoveRx. These cells co-express the target receptor (GPR55) fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[14][15][16]

-

Cell Plating: Seed the cells into 384-well white-walled assay plates and incubate overnight.[14][16][17]

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for 90 minutes at 37°C.[16]

-

Signal Detection: Add the detection reagents containing the enzyme substrate. After a further incubation period (typically 60 minutes at room temperature in the dark), measure the chemiluminescent signal using a plate reader.[16][17]

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR55. This technical guide provides a foundation for researchers to design and execute experiments to further characterize the agonist activity of this compound and other potential GPR55 modulators. The provided protocols offer a starting point that can be optimized for specific cellular systems and experimental goals. A thorough understanding of the signaling pathways and the application of robust functional assays are essential for advancing our knowledge of GPR55 pharmacology and its therapeutic potential.

References

- 1. Pharmacology of GPR55 in yeast and identification of GSK494581A as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to the Biological Targets and Pathways of GSK575594A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK575594A is a synthetic compound that exhibits a dual mechanism of action, positioning it as a molecule of significant interest for neurological and inflammatory research. It functions as an agonist for the G protein-coupled receptor 55 (GPR55) and as an inhibitor of the glycine transporter type 1 (GlyT1). This technical guide provides a comprehensive overview of the biological targets, signaling pathways, and experimental methodologies associated with this compound, intended for researchers and professionals in the field of drug development. The guide summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the associated signaling cascades.

Biological Targets and Mechanism of Action

This compound's pharmacological profile is characterized by its interaction with two distinct protein targets:

-

G Protein-Coupled Receptor 55 (GPR55): this compound acts as an agonist at this orphan GPCR. GPR55 activation is linked to a variety of physiological processes, including pain signaling, inflammation, and bone metabolism.

-

Glycine Transporter Type 1 (GlyT1): this compound functions as an inhibitor of this transporter. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels and modulating the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine is a co-agonist.

Quantitative Data Summary

The activity of this compound at its primary biological targets has been quantified in cellular assays. The following table summarizes the key potency values.

| Target | Activity | Parameter | Value | Cell System |

| GPR55 | Agonist | pEC50 | 6.8 | Yeast/HEK293 |

| GlyT1 | Inhibitor | pIC50 | 5.0 | HEK293 |

Signaling Pathways

GPR55 Agonism Signaling Pathway

Activation of GPR55 by this compound initiates a cascade of intracellular signaling events. GPR55 couples to Gαq and Gα12/13 G-proteins. This leads to the activation of RhoA and Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. The elevated calcium levels, along with DAG, activate various downstream effectors, including protein kinase C (PKC) and calmodulin, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).

GlyT1 Inhibition and NMDA Receptor Modulation

By inhibiting GlyT1, this compound prevents the reuptake of glycine into presynaptic neurons and glial cells. This leads to an increase in the concentration of glycine in the synaptic cleft. Glycine acts as a mandatory co-agonist for the NMDA receptor. With higher ambient glycine levels, the NMDA receptor is potentiated, leading to enhanced glutamatergic neurotransmission upon binding of glutamate. This enhanced NMDA receptor activity can lead to increased calcium influx and the activation of downstream signaling pathways, including those involving CREB (cAMP response element-binding protein), which plays a role in synaptic plasticity and gene expression.

Experimental Protocols

Heterologous Expression and Functional Assessment of GPR55 in Saccharomyces cerevisiae

This protocol describes the functional coupling of human GPR55 to the yeast pheromone response pathway to assess agonist activity.

1. Yeast Strain and Plasmids:

- Use an engineered S. cerevisiae strain where the endogenous pheromone receptor (e.g., Ste2p) is deleted and the G-protein α-subunit (Gpa1p) is modified to a chimeric form containing the C-terminal residues of human Gαq to facilitate coupling to the human GPCR.

- The reporter construct typically consists of a pheromone-responsive promoter (e.g., FUS1) driving the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase).

- Clone the human GPR55 cDNA into a yeast expression vector.

2. Yeast Transformation:

- Transform the engineered yeast strain with the GPR55 expression plasmid using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

- Select for transformants on appropriate selective media.

3. Functional Assay (β-galactosidase activity):

- Grow the transformed yeast cells in selective liquid media to mid-log phase.

- Dispense the yeast culture into a 96-well microtiter plate.

- Add this compound at various concentrations. Include a vehicle control and a known GPR55 agonist as a positive control.

- Incubate the plate at 30°C for 4-6 hours.

- Lyse the yeast cells (e.g., by freeze-thaw cycles or using a chemical lysis buffer).

- Add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

- Measure the absorbance at 420 nm over time using a plate reader.

- Calculate the β-galactosidase activity and plot the concentration-response curve to determine the EC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

transform[label="Transform engineered\nyeast with GPR55\nexpression plasmid"];

select [label="Select for\ntransformants"];

culture [label="Culture transformed\nyeast to mid-log phase"];

dispense [label="Dispense culture\ninto 96-well plate"];

add_compound [label="Add this compound\nat various concentrations"];

incubate [label="Incubate at 30°C"];

lyse [label="Lyse yeast cells"];

add_substrate [label="Add β-galactosidase\nsubstrate (ONPG)"];

measure [label="Measure absorbance\nat 420 nm"];

analyze [label="Analyze data and\ndetermine EC50"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> transform -> select -> culture -> dispense -> add_compound -> incubate -> lyse -> add_substrate -> measure -> analyze -> end;

}

Intracellular Calcium Mobilization Assay in HEK293 Cells

This protocol details the measurement of intracellular calcium concentration changes in response to GPR55 activation in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

- For transient expression, transfect the cells with a mammalian expression vector containing the human GPR55 cDNA using a suitable transfection reagent. Alternatively, use a stable cell line expressing GPR55.

- Plate the cells onto black-walled, clear-bottom 96-well plates 24-48 hours post-transfection.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

- Remove the culture medium from the cells and wash with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

- Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C.

- Wash the cells to remove excess dye.

3. Calcium Measurement:

- Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

- Establish a baseline fluorescence reading.

- Add this compound at various concentrations to the wells.

- Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm (calcium-bound) and ~380 nm (calcium-free).

- Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative change in intracellular calcium concentration.

- Plot the peak response against the concentration of this compound to determine the EC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

culture [label="Culture and transfect\nHEK293 cells with GPR55"];

plate [label="Plate cells in\n96-well plates"];

load_dye [label="Load cells with\ncalcium-sensitive dye"];

wash [label="Wash to remove\nexcess dye"];

baseline [label="Establish baseline\nfluorescence"];

add_compound [label="Add this compound"];

measure [label="Measure fluorescence\nchange over time"];

analyze [label="Analyze data and\ndetermine EC50"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture -> plate -> load_dye -> wash -> baseline -> add_compound -> measure -> analyze -> end;

}

Conclusion

This compound represents a valuable research tool with a unique dual-action profile, targeting both the GPR55 receptor and the GlyT1 transporter. Understanding its distinct signaling pathways and having robust experimental protocols are crucial for elucidating its potential therapeutic applications in disorders involving neuro-inflammation and glutamatergic dysregulation. This guide provides a foundational framework for researchers to design and interpret experiments involving this compound.

GSK575594A discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of GSK575594A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic molecule identified as a potent and selective agonist for the G protein-coupled receptor 55 (GPR55), with secondary activity as an inhibitor of the glycine transporter subtype 1 (GlyT1). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, alongside a structured presentation of its activity data. Furthermore, this document illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its pharmacological profile.

Discovery and Rationale

This compound emerged from a screening campaign of a series of benzoylpiperazine compounds. This chemical class was initially investigated for its inhibitory activity against the glycine transporter subtype 1 (GlyT1). During this research, this compound was identified as a compound with a mixed pharmacological profile, demonstrating potent agonism at the GPR55 receptor while retaining weaker inhibitory activity at GlyT1.[1] The discovery of its potent GPR55 activity led to its characterization as a valuable tool compound for studying the pharmacology of this orphan receptor.

The IUPAC name for this compound is [4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone, and its CAS Registry Number is 909418-68-4.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy involving the preparation of two key intermediates: 2-(4-fluorophenyl)-5-(methylsulfonyl)benzoic acid and 1-(4-amino-2-fluorophenyl)piperazine . These intermediates are then coupled to form the final product.

Synthesis of Intermediate 1: 2-(4-fluorophenyl)-5-(methylsulfonyl)benzoic acid

The synthesis of this benzoic acid derivative can be accomplished starting from 4-methylsulfonyl benzoic acid, which can be prepared via oxidation of the corresponding methylthio-benzoic acid. The subsequent introduction of the 4-fluorophenyl group at the 2-position can be achieved through a Suzuki coupling reaction.

Experimental Protocol:

-

Preparation of 4-(methylthio)benzoic acid: Start with 4-mercaptobenzoic acid and perform a methylation reaction using a suitable methylating agent like methyl iodide in the presence of a base.

-

Oxidation to 4-(methylsulfonyl)benzoic acid: The sulfide is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid or potassium permanganate.

-

Bromination: The benzoic acid is brominated at the 2-position using N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid.

-

Suzuki Coupling: The resulting 2-bromo-4-(methylsulfonyl)benzoic acid is coupled with 4-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water.

-

Acidification and Isolation: After the reaction is complete, the mixture is acidified to precipitate the product, which is then filtered, washed, and dried.

Synthesis of Intermediate 2: 1-(4-amino-2-fluorophenyl)piperazine

This piperazine derivative can be synthesized starting from 1-fluoro-2-nitrobenzene and piperazine.

Experimental Protocol:

-

Nucleophilic Aromatic Substitution: React 1-fluoro-2-nitrobenzene with an excess of piperazine. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.

-

Reduction of the Nitro Group: The resulting 1-(2-fluorophenyl)-4-nitropiperazine is then subjected to a reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).

-

Purification: The final product is purified by extraction and crystallization or column chromatography.

Final Coupling Step: Synthesis of this compound

The final step involves the amide bond formation between the carboxylic acid and the piperazine intermediates.

Experimental Protocol:

-

Activation of the Carboxylic Acid: 2-(4-fluorophenyl)-5-(methylsulfonyl)benzoic acid is first converted to its more reactive acid chloride using thionyl chloride or oxalyl chloride, or activated in situ using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an organic base like diisopropylethylamine (DIPEA).

-

Amide Bond Formation: The activated carboxylic acid species is then reacted with 1-(4-amino-2-fluorophenyl)piperazine in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove byproducts and unreacted starting materials. The final product, this compound, is then purified by crystallization or column chromatography.

Biological Activity and Data Presentation

This compound exhibits dual activity, acting as a potent agonist at the GPR55 receptor and as an inhibitor of the GlyT1 transporter.

| Target | Activity | Parameter | Value | Reference |

| GPR55 | Agonist | pEC₅₀ | 6.8 | [1] |

| GlyT1 | Inhibitor | pIC₅₀ | 5.0 | [1] |

Note: The pEC₅₀ and pIC₅₀ values represent the negative logarithm of the molar concentration of the compound that produces 50% of the maximal possible effect or inhibition, respectively. A higher value indicates greater potency.

Experimental Protocols for Biological Assays

GPR55 Agonist Activity Assays

This assay measures the ability of a compound to stimulate GPR55, which is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.

Protocol:

-

Cell Culture: Use a cell line stably expressing human GPR55, such as HEK293 or CHO cells. Culture the cells in appropriate media and conditions.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to attach overnight.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in the dark at 37°C for a specified time (typically 30-60 minutes).

-

Compound Addition: Prepare serial dilutions of this compound. Add the compound solutions to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) that can monitor fluorescence changes over time. The excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Activation of GPR55 can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can be measured by various methods, including Western blotting or AlphaScreen assays.

Protocol (Western Blotting):

-

Cell Culture and Starvation: Culture GPR55-expressing cells to near confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for several hours or overnight.

-

Compound Stimulation: Treat the cells with different concentrations of this compound for a specific time (e.g., 5-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and then probe it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the compound concentration to determine the EC₅₀.

GlyT1 Inhibition Assay

The inhibitory activity of this compound on the glycine transporter 1 can be assessed using a radioligand binding assay.

Protocol (Radioligand Binding Assay):

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing human GlyT1.

-

Binding Reaction: In a microplate, incubate the cell membranes with a known concentration of a radiolabeled GlyT1 inhibitor (e.g., [³H]Org24598) and varying concentrations of the test compound (this compound).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 1-2 hours at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-radioactive GlyT1 inhibitor) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

GPR55 Signaling Pathway

References

The Enigmatic Profile of GSK575594A: A Search for Function and Mechanism

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, information regarding the function, mechanism of action, and biological activity of the compound designated as GSK575594A remains elusive. This suggests that this compound is likely an internal research compound that has not yet been the subject of published scientific studies or entered into publicly registered clinical development.

The pursuit of knowledge regarding novel chemical entities is fundamental to advancing therapeutic interventions. Typically, the characterization of a compound like this compound would involve a multi-faceted approach, beginning with initial in vitro studies to determine its primary biological target and mechanism of action. Following this, a cascade of further investigations would elucidate its broader pharmacological profile.

For a comprehensive understanding of a compound's function, researchers, scientists, and drug development professionals would typically seek the following information:

-

Target Identification and Validation: What is the specific protein, enzyme, receptor, or other biological molecule with which this compound interacts?

-

Mechanism of Action: How does the interaction of this compound with its target modulate its activity (e.g., inhibition, activation, allosteric modulation)?

-

In Vitro Potency and Selectivity: What is the concentration of this compound required to elicit a biological response (e.g., IC50, EC50), and how does this compare to its activity at other potential targets?

-

Cellular and In Vivo Efficacy: Does this compound demonstrate the desired therapeutic effect in cellular models of disease and in preclinical animal models?

-

Pharmacokinetics and Pharmacodynamics: How is the compound absorbed, distributed, metabolized, and excreted (ADME) in a living organism, and how does this relate to its biological effect?

-

Toxicology and Safety Profile: What are the potential adverse effects of the compound at therapeutic and supra-therapeutic doses?

Without access to internal research documentation from GlaxoSmithKline or future publications in the scientific domain, a detailed technical guide on this compound cannot be constructed. The creation of data tables summarizing quantitative data, detailed experimental protocols, and signaling pathway diagrams is contingent upon the availability of this foundational research.

Should information on this compound become publicly available, a thorough analysis would be conducted to provide the in-depth technical guide originally requested. Researchers interested in this compound are encouraged to monitor scientific publication databases and clinical trial registries for any future disclosures related to this molecule.

The Structure-Activity Relationship of GPR55 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed structure-activity relationship (SAR) studies for the specific compound GSK575594A are not extensively available in the public domain. This guide provides a comprehensive overview of the known pharmacology of GPR55, the biological target of this compound, including its signaling pathways and the experimental protocols used to assess ligand activity. The structure-activity relationships of several distinct classes of GPR55 agonists are presented as illustrative examples of ligand development for this receptor.

Introduction to GPR55

G protein-coupled receptor 55 (GPR55) is a class A G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory pain, neuropathic pain, and cancer. Initially considered an atypical cannabinoid receptor, it is now known to be activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI). This compound, chemically known as [4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone, has been identified as a selective agonist of human GPR55. Understanding the interplay between the chemical structures of ligands like this compound and their biological activity at GPR55 is crucial for the development of novel therapeutics.

GPR55 Signaling Pathways

Upon agonist binding, GPR55 can couple to several G protein subtypes, primarily Gαq, Gα12, and Gα13, to initiate a cascade of downstream signaling events. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Furthermore, GPR55 activation can stimulate the RhoA signaling pathway, leading to the activation of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a role in cytoskeleton rearrangement and other cellular processes. Another important downstream effector is the extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and differentiation.

Figure 1: Simplified GPR55 signaling pathway.

Experimental Protocols for Assessing GPR55 Activity

The characterization of GPR55 ligands relies on a variety of in vitro assays that measure different aspects of receptor activation. Below are the methodologies for key experiments.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR desensitization and signaling.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human GPR55 and a β-arrestin-green fluorescent protein (GFP) fusion protein are commonly used.

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates and cultured to allow for adherence.

-

Compound Treatment: Test compounds, including this compound and reference agonists/antagonists, are diluted to various concentrations and added to the cells.

-

Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

Imaging: The redistribution of β-arrestin-GFP from the cytoplasm to the cell membrane, co-localizing with the activated GPR55, is visualized and quantified using high-content imaging systems.

-

Data Analysis: The extent of β-arrestin translocation is measured, and dose-response curves are generated to determine the potency (EC50) and efficacy of the test compounds.

Intracellular Calcium Mobilization Assay

This functional assay directly measures one of the key downstream effects of GPR55 activation via the Gαq pathway.

Methodology:

-

Cell Line: HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing human GPR55 are used.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free intracellular calcium.

-

Compound Addition: A baseline fluorescence reading is established before the addition of test compounds using an automated liquid handling system integrated with a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time immediately following compound addition.

-

Data Analysis: The peak fluorescence response is used to quantify the extent of calcium mobilization. Dose-response curves are plotted to calculate the EC50 values for agonists.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of GPR55 activation.

Methodology:

-

Cell Culture and Treatment: Cells expressing GPR55 are treated with test compounds for a specific duration.

-

Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

-

Detection: The levels of phosphorylated ERK1/2 (p-ERK) are measured using techniques such as:

-

Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for p-ERK and total ERK.

-

ELISA-based assays (e.g., AlphaScreen SureFire): These are high-throughput methods that use antibody-coated beads to generate a luminescent or fluorescent signal proportional to the amount of p-ERK.

-

-

Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to control conditions. Dose-response curves are generated to determine the EC50 for ERK phosphorylation.

Figure 2: General experimental workflow for GPR55 agonist screening.

Structure-Activity Relationship of GPR55 Agonists (Illustrative Examples)

While a specific SAR table for this compound analogs is not publicly available, studies on other chemical scaffolds provide valuable insights into the structural requirements for GPR55 agonism.

Example 1: 3-Benzylquinolin-2(1H)-one Derivatives

A series of 3-benzylquinolin-2(1H)-one derivatives have been identified as potent and selective GPR55 agonists. The SAR for this class highlights the importance of substitutions on the benzyl and quinolinone moieties.

| Compound ID | R1 | R2 | GPR55 Ki (nM) | p-ERK EC50 (nM) |

| 1 | H | H | 15.3 | 25.1 |

| 2 | 4-F | H | 8.7 | 15.8 |

| 3 | H | 6-Cl | 5.2 | 9.5 |

| 4 | 4-F | 6-Cl | 2.1 | 4.3 |

| 5 | 4-Cl | 6-Cl | 3.5 | 7.1 |

| 6 | 4-Me | 6-Cl | 6.8 | 12.4 |

Data presented here is illustrative and derived from published literature on 3-benzylquinolin-2(1H)-one GPR55 agonists.

Key SAR Insights:

-

A halogen substitution at the 4-position of the benzyl ring (R1) generally improves potency.

-

A chloro substitution at the 6-position of the quinolinone ring (R2) significantly enhances both binding affinity and functional activity.

-

The combination of a 4-fluoro on the benzyl ring and a 6-chloro on the quinolinone ring resulted in the most potent analog in this series.

Example 2: Thienopyrimidine Derivatives (Antagonists)

While the focus is on agonists, understanding antagonist SAR can also inform agonist design. Studies on thienopyrimidine-based GPR55 antagonists have revealed key structural features for blocking receptor activity.

| Compound ID | R1 | R2 | GPR55 Antagonist IC50 (µM) |

| ML192 | Phenyl | H | 7.5 |

| 7 | 4-Cl-Phenyl | H | 3.2 |

| 8 | 4-F-Phenyl | H | 2.8 |

| 9 | Phenyl | 3-Me | 1.5 |

| 10 | 4-F-Phenyl | 3-Me | 0.8 |

Data presented here is illustrative and derived from published literature on thienopyrimidine GPR55 antagonists.

Key SAR Insights:

-

Electron-withdrawing groups on the phenyl ring at R1 enhance antagonist potency.

-

Small alkyl substitutions on the thienopyrimidine core (R2) can significantly improve activity.

-

The combination of these features leads to sub-micromolar antagonists.

Conclusion

This compound is a valuable tool for probing the function of GPR55. While its specific structure-activity relationship is not yet fully disclosed in the public literature, the broader understanding of GPR55 signaling, coupled with the SAR of diverse ligand scaffolds, provides a strong foundation for the rational design of new and improved GPR55 modulators. The experimental protocols detailed in this guide are fundamental to the discovery and characterization of such novel compounds, paving the way for potential therapeutic interventions targeting this important receptor.

GSK575594A (CAS number 909418-68-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK575594A is a synthetic small molecule identified as a potent and selective agonist of the human G protein-coupled receptor 55 (GPR55). This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its chemical properties, mechanism of action, and the signaling pathways it modulates. While in-depth in vivo pharmacokinetic and pharmacodynamic data remains limited in the public domain, this document consolidates the existing in vitro characterization to support further research and drug development efforts targeting GPR55.

Chemical and Physical Properties

This compound is a benzoylpiperazine derivative with the following chemical and physical characteristics.

| Property | Value | Reference |

| CAS Number | 909418-68-4 | [1][2][3] |

| Molecular Formula | C₂₄H₂₃F₂N₃O₃S | [1] |

| Molecular Weight | 471.52 g/mol | [1] |

| Synonyms | 1-(4-Amino-2-fluorophenyl)-4-[[4′-fluoro-4-(methylsulfonyl)[1,1′-biphenyl]-2-yl]carbonyl]-piperazine | [1] |

| Appearance | White to beige powder | [1] |

| Solubility | Soluble in DMSO (≥5 mg/mL) | [1] |

| Storage | 2-8°C | [1] |

In Vitro Pharmacology

Primary Target: GPR55 Agonism

This compound is a selective agonist of the human G protein-coupled receptor 55 (GPR55). Its potency has been quantified in a yeast-based reporter gene assay.

| Assay Type | Parameter | Value | Reference |

| Yeast Reporter Gene Assay | pEC₅₀ | 6.8 |

Selectivity Profile

This compound was developed from a series of benzoylpiperazines originally identified as inhibitors of the glycine transporter subtype 1 (GlyT1). While exhibiting potent GPR55 agonism, it retains some activity at GlyT1. The compound has been reported to be inactive against a broad panel of other molecular targets, including cannabinoid receptors, though a comprehensive list of the screened targets is not publicly available.

| Off-Target | Assay Type | Parameter | Value | Selectivity (over GPR55) | Reference |

| Glycine Transporter 1 (GlyT1) | [³H]glycine binding SPA | pIC₅₀ | 5.0 | ~60-fold |

It is a crucial characteristic of this compound that it demonstrates species selectivity, potently activating human GPR55 but not the rodent ortholog. This has significant implications for the design and interpretation of preclinical in vivo studies.

Mechanism of Action and Signaling Pathways

GPR55 is known to couple to several G protein subtypes, including Gαq, Gα12, and Gα13. Activation of GPR55 by an agonist like this compound initiates a complex downstream signaling cascade. The primary pathway involves the activation of RhoA, a small GTPase. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signaling can then lead to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). Additionally, GPR55 activation has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. The following are representative protocols for the key assays used to characterize GPR55 agonists.

GPR55 Yeast-Based Reporter Gene Assay

This assay leverages the pheromone response pathway in Saccharomyces cerevisiae. A yeast strain is engineered to express the human GPR55 receptor and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a pheromone-responsive promoter. Agonist binding to GPR55 activates the signaling cascade, leading to reporter gene expression, which can be quantified.

Materials:

-

Engineered yeast strain expressing human GPR55.

-

Appropriate yeast growth media (e.g., YPD, selective synthetic media).

-

This compound and other test compounds.

-

96- or 384-well microplates.

-

β-galactosidase substrate (e.g., CPRG or ONPG).

-

Plate reader.

Procedure:

-

Yeast Culture: Inoculate the engineered yeast strain into appropriate liquid media and grow overnight at 30°C with shaking.

-

Assay Preparation: Dilute the overnight culture to a specified optical density (e.g., OD₆₀₀ = 0.1) in fresh media.

-

Compound Addition: Dispense the diluted yeast culture into microplate wells. Add serial dilutions of this compound or control compounds.

-

Incubation: Incubate the plates at 30°C for a defined period (e.g., 6-8 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Substrate Addition: Lyse the yeast cells to release β-galactosidase. Add the chromogenic substrate.

-

Measurement: Incubate at 37°C until a color change is apparent. Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance against the compound concentration and fit to a sigmoidal dose-response curve to determine the pEC₅₀.

GlyT1 Scintillation Proximity Assay (SPA)

This is a competitive binding assay to determine the affinity of a compound for the GlyT1 transporter.

Materials:

-

Membranes from cells expressing human GlyT1.

-

[³H]glycine (radioligand).

-

SPA beads (e.g., wheat germ agglutinin-coated).

-

This compound and other test compounds.

-

Assay buffer.

-

Microplates.

-

Scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound.

-

Assay Setup: In a microplate, combine the GlyT1-expressing membranes, SPA beads, [³H]glycine, and either buffer, unlabeled glycine (for non-specific binding), or the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Measurement: Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage inhibition of [³H]glycine binding against the concentration of this compound. Fit the data to determine the pIC₅₀.

Experimental Workflow

The discovery and characterization of a selective GPR55 agonist like this compound likely followed a structured drug discovery workflow, starting from a high-throughput screen and progressing through various stages of characterization.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of GPR55. Its high potency and selectivity for the human receptor, combined with its inactivity at the rodent ortholog, make it a specific probe for studies involving human cells or tissues. The lack of publicly available in vivo pharmacokinetic and efficacy data is a significant gap that limits its immediate translation into a drug development candidate. Future research should focus on characterizing the in vivo properties of this compound or structurally related analogs with improved cross-species activity to validate GPR55 as a therapeutic target in animal models of disease.

References

- 1. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR55 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

No Direct Research Found for GSK575594A in Ascaris suum

A comprehensive review of available scientific literature and research databases reveals no direct studies or published data on the effects of the compound GSK575594A in the context of the parasitic roundworm Ascaris suum.

Despite a thorough search for scholarly articles, whitepapers, and experimental data, there is no specific information detailing the mechanism of action, signaling pathways affected, or experimental outcomes of this compound on Ascaris suum. Consequently, the core requirements for a technical guide, including quantitative data, experimental protocols, and visualizations of its activity in this organism, cannot be fulfilled at this time.

The current body of research on Ascaris suum focuses on various other anthelmintic compounds, its immunology, physiology, and the host-parasite relationship. While extensive research exists on the biology and control of Ascaris suum, the specific compound this compound does not appear to be a subject of this research based on publicly accessible information.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound in Ascaris suum research due to the absence of foundational research on this specific topic. Researchers, scientists, and drug development professionals interested in novel anthelmintics for Ascaris suum may need to consult research on other compounds or initiate new studies to investigate the potential effects of this compound.

Preliminary Studies on GSK575594A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on GSK575594A, a synthetic organic compound identified as a selective agonist for the G protein-coupled receptor 55 (GPR55). This document summarizes its pharmacological activity, mechanism of action, and the experimental methodologies used in its initial characterization.

Core Compound Information

This compound is a benzoylpiperazine derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | [4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone |

| Molecular Formula | C₂₄H₂₃F₂N₃O₃S |

| Molecular Weight | 471.52 g/mol |

| Compound Class | Synthetic organic |

Pharmacological Profile

This compound has been characterized as a selective agonist for human GPR55. Preclinical data have demonstrated its potency and selectivity, as detailed in the table below.

| Target | Activity Type | pEC₅₀ / pIC₅₀ | Selectivity |

| Human GPR55 | Agonist | pEC₅₀ = 6.8 | Approximately 60-fold selective for GPR55 over GlyT1[1] |

| Glycine Transporter Subtype 1 (GlyT1) | Inhibitor | pIC₅₀ = 5.0 |

Notably, this compound and other compounds in its series have been profiled against a wide array of over 200 molecular targets, including cannabinoid receptors, kinases, proteases, other enzymes, GPCRs, ion channels, nuclear receptors, and membrane transporters, and were found to be inactive[1]. The benzoylpiperazine class of agonists, including this compound, demonstrates specificity for human GPR55 and does not activate the rodent ortholog, suggesting important functional differences in the ligand-binding site between species[1].

Mechanism of Action: GPR55 Signaling Pathway

GPR55 is a G protein-coupled receptor that, upon activation, couples to multiple G proteins, primarily Gαq and Gα12/13, to initiate a cascade of downstream signaling events. The activation of these pathways ultimately leads to cellular responses such as calcium release, activation of mitogen-activated protein kinases (MAPKs), and modulation of transcription factors.

Upon binding of this compound, GPR55 activates Gαq and Gα12/13.[2][3][4][5] The Gαq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][5] IP₃ triggers the release of calcium from intracellular stores, while DAG, along with calcium, activates protein kinase C (PKC). The Gα12/13 pathway activates the small GTPase RhoA and its downstream effector ROCK.[2][3][5] These initial signaling events converge on the activation of the extracellular signal-regulated kinase (ERK1/2) pathway and lead to the activation of several transcription factors, including nuclear factor of activated T-cells (NFAT), nuclear factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).[2][6][7]

Experimental Protocols

The preliminary characterization of this compound involved several key in vitro assays to determine its agonist activity and downstream signaling effects.

GPR55 Agonist Activity Screening

A common method for identifying GPR55 agonists involves high-throughput screening (HTS) using cell lines engineered to stably express recombinant human GPR55.

β-Arrestin Recruitment Assay: This image-based assay is used to monitor the activation of GPR55.[8][9]

-

Cell Culture: U2OS cells stably expressing both human GPR55 and a β-arrestin-green fluorescent protein (GFP) fusion protein are cultured and plated in 384-well plates.

-

Compound Addition: The cells are treated with varying concentrations of this compound or control compounds.

-

Incubation: The plates are incubated to allow for receptor activation and subsequent recruitment of β-arrestin-GFP to the receptor at the cell membrane.

-

Cell Fixation and Imaging: Cells are fixed, and images are acquired using a high-content imaging system.

-

Data Analysis: The translocation of the GFP signal from the cytoplasm to the plasma membrane is quantified to determine the extent of receptor activation and calculate the potency (EC₅₀) of the agonist.

Downstream Signaling Assays

To confirm that this compound activates the known GPR55 signaling pathways, several downstream functional assays are employed.

Intracellular Calcium Mobilization Assay:

-

Cell Loading: HEK293 cells stably expressing human GPR55 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence is measured using a plate reader or a fluorescence microscope.

-

Compound Addition: this compound is added to the cells.

-

Signal Detection: The change in fluorescence intensity, corresponding to an increase in intracellular calcium concentration, is recorded over time.

ERK1/2 Phosphorylation Assay:

-

Cell Treatment: GPR55-expressing cells are treated with this compound for a specified period.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection and Quantification: The bands are visualized using chemiluminescence, and the ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the extent of ERK activation.[9]

Transcription Factor Activation Assays (Reporter Gene Assays):

-

Cell Transfection: Cells are co-transfected with an expression vector for GPR55 and a reporter plasmid containing a promoter with binding sites for a specific transcription factor (e.g., NFAT, NF-κB, or CREB) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Compound Treatment: The transfected cells are treated with this compound.

-

Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured. An increase in reporter activity indicates the activation of the corresponding transcription factor.[6][10]

Conclusion